molecular formula C17H17NO2 B13818408 (R)-benzyl 1,2,3,4-tetrahydroquinoline-3-carboxylate

(R)-benzyl 1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No.: B13818408
M. Wt: 267.32 g/mol
InChI Key: WTUJAEWIVKQNQW-OAHLLOKOSA-N
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Description

BENZYL (3R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL (3R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form a tetrahydroisoquinoline structure. The reaction conditions often require acidic catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

BENZYL (3R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the tetrahydroisoquinoline ring into a more oxidized form, such as an isoquinoline.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the isoquinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.

Scientific Research Applications

BENZYL (3R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of BENZYL (3R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline: A simpler analog with similar structural features.

    Isoquinoline: The fully aromatic form of the compound.

    Benzylisoquinoline: Another derivative with a benzyl group attached to the isoquinoline ring.

Uniqueness

BENZYL (3R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

benzyl (3R)-1,2,3,4-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C17H17NO2/c19-17(20-12-13-6-2-1-3-7-13)15-10-14-8-4-5-9-16(14)18-11-15/h1-9,15,18H,10-12H2/t15-/m1/s1

InChI Key

WTUJAEWIVKQNQW-OAHLLOKOSA-N

Isomeric SMILES

C1[C@H](CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C(CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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